molecular formula C12H12N2O4 B2471280 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid CAS No. 1921304-32-6

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No.: B2471280
CAS No.: 1921304-32-6
M. Wt: 248.238
InChI Key: JAPYNYNTPZMALC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a methoxyphenyl substituent

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:

Common reagents for these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-9-4-2-3-8(7-9)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPYNYNTPZMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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